3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide - 1798488-44-4

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide

Catalog Number: EVT-3050431
CAS Number: 1798488-44-4
Molecular Formula: C15H16FNO3S
Molecular Weight: 309.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY293111:

Compound Description: LY293111 is an experimental anti-cancer agent. Its pharmacokinetic profile reveals long-lived circulating metabolites in rats. The primary metabolic pathway in rats, mice, monkeys, and humans is glucuronidation. A significant finding is that a fraction of LY293111-derived material binds irreversibly to plasma proteins, potentially due to covalent modification by the acyl glucuronide metabolite. []

Relevance: While the specific structure of 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide is not discussed in the provided literature, LY293111 shares a similar core structure with a substituted benzamide group. The presence of a hydroxyl group in both compounds raises the possibility of similar metabolic pathways, including glucuronidation, and potential protein binding issues for the query compound.

N-[2-(4-hydroxy-2-oxo-2,3-di­hydro-1,3-benzo­thia­zol-7-yl)­ethyl]-3-[2-(2-naphthalen-1-yl­ethoxy)­ethyl­sulfonyl]­propyl­aminium benzoate (AR-C69457CC):

Compound Description: AR-C69457CC is a pharmaceutical compound whose crystal structure was solved using X-ray powder diffraction data. []

Relevance: Although the specific biological activity of AR-C69457CC is not mentioned in the abstract, its structural similarity to 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide, particularly the presence of a benzamide moiety and an extended ethyl chain substituent, suggests potential overlap in their pharmacological profiles.

N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenz­amide ([11C]2):

Compound Description: This compound is a high-affinity radioligand developed for Positron Emission Tomography (PET) imaging studies targeting the dopamine D4 receptor. []

Relevance: Both [11C]2 and 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide share a methoxybenzamide group. Investigating the structure-activity relationships of [11C]2 derivatives, particularly modifications around the methoxybenzamide moiety, might provide insights into the potential D4 receptor affinity or selectivity of 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide.

Compound Description: This compound demonstrates potent and selective binding to the dopamine D4 receptor with an IC50 of 0.057 nM. It exhibits a remarkably high selectivity of over 10,000 for the D4 receptor compared to the D2 receptor, indicating its potential as a valuable tool for studying D4 receptor function. Furthermore, it shows selectivity against serotonin 5-HT1A and adrenergic alpha1 receptors. []

Relevance: This compound shares a similar scaffold to 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide, both featuring a methoxybenzamide core. Understanding the specific structural modifications that contribute to the high D4 affinity and selectivity of 1 could guide the design and optimization of 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide analogs as potential D4 receptor ligands.

4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenz amide (YM-47813):

Compound Description: This compound exhibits potent 5-HT4 receptor agonistic activity with an EC50 value of 1.0 μM. It effectively enhances gastric motility and gastric emptying in conscious dogs when administered orally at doses of 1-3 mg/kg, suggesting its potential therapeutic use in treating gastrointestinal motility disorders. []

Relevance: Though structurally distinct from 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide, YM-47813, with its methoxybenzamide core, highlights the potential for exploring 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide and its analogs as potential 5-HT4 receptor modulators. Further investigation into the structure-activity relationships of similar compounds could reveal novel scaffolds with improved potency and selectivity for the 5-HT4 receptor.

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824):

Compound Description: NVP-LAQ824 stands out as a potent inhibitor of human histone deacetylase (HDAC) with an IC50 value below 400 nM. This compound effectively inhibits cell growth in human carcinoma cell lines and exhibits significant dose-related antitumor activity in vivo against HCT116 colon and A549 lung tumor models. Notably, NVP-LAQ824 possesses a favorable pharmacological profile with a high maximum tolerated dose (MTD) and minimal gross toxicity. Due to these encouraging properties, NVP-LAQ824 entered human clinical trials in 2002. []

Relevance: NVP-LAQ824 shares a similar core structure with 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide, containing a substituted benzamide moiety. The presence of this common pharmacophore suggests that 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-methoxybenzamide could potentially interact with HDACs. Further investigation into its HDAC inhibitory activity might uncover novel therapeutic applications for the compound.

Properties

CAS Number

1798488-44-4

Product Name

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide

Molecular Formula

C15H16FNO3S

Molecular Weight

309.36

InChI

InChI=1S/C15H16FNO3S/c1-9-5-6-21-14(9)12(18)8-17-15(19)10-3-4-13(20-2)11(16)7-10/h3-7,12,18H,8H2,1-2H3,(H,17,19)

InChI Key

AWAYQZXXVFLNMW-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.